molecular formula C14H24ClN B1458070 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride CAS No. 1864074-60-1

3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride

Cat. No.: B1458070
CAS No.: 1864074-60-1
M. Wt: 241.8 g/mol
InChI Key: QDFSFJCSANRUDY-UHFFFAOYSA-N
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Description

3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride ( 1864074-60-1) is an organic compound with the molecular formula C14H24ClN and a molecular weight of 241.80 g/mol . Its structure features a pentan-1-amine backbone substituted with an ethyl group at the third carbon and a p-tolyl (4-methylphenyl) group at the primary amine, forming a hydrochloride salt. This structural class of arylalkylamines is often explored in medicinal and synthetic chemistry research. ⚠️ Important Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Note on Research Applications: The specific research applications, mechanism of action, and biological profile for this compound are not detailed in the available public sources. Researchers are advised to consult specialized scientific literature for potential applications. Structurally similar compounds, such as those with ortho- or meta-substituted methyl groups or isopropyl groups on the phenyl ring, are available from chemical suppliers , suggesting this compound may be of interest in structure-activity relationship (SAR) studies.

Properties

IUPAC Name

3-ethyl-1-(4-methylphenyl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N.ClH/c1-4-12(5-2)10-14(15)13-8-6-11(3)7-9-13;/h6-9,12,14H,4-5,10,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFSFJCSANRUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C1=CC=C(C=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its amine functional group, is primarily utilized in research settings to explore its pharmacological properties and interactions with biological targets.

  • Molecular Formula : C14H24ClN
  • Molecular Weight : 241.8 g/mol
  • Appearance : White to off-white crystalline solid

The biological activity of this compound is thought to involve interactions with various receptors and enzymes. The compound may function as either an inhibitor or activator depending on the specific biological context. Key mechanisms include:

  • Binding Affinity : The compound exhibits binding to serotonin receptors and dopamine transporters, indicating potential applications in treating psychiatric disorders.
  • Signal Transduction Modulation : It may alter enzyme activity and modulate signal transduction pathways, influencing cellular responses.

Pharmacological Research

Research has indicated that structurally related compounds exhibit significant biological activities, particularly in the realm of analgesia and neuropharmacology. For instance, studies have shown that similar compounds can interact with opioid receptors, suggesting their potential as pain relievers.

Case Studies

  • Analgesic Properties : A study highlighted the synthesis of opioid analogs based on the structure of this compound, which demonstrated pronounced analgesic efficiency in preclinical models. These findings suggest a pathway for developing new analgesics from this compound class.
  • Neurotransmitter Interaction : Preliminary investigations into the binding affinities of this compound reveal its potential role in modulating neurotransmitter systems, specifically through interactions with serotonin and dopamine pathways. This could have implications for treating mood disorders and other neuropsychiatric conditions.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Characteristics
3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochlorideOrtho substitution on the aromatic ringDifferent pharmacological profile affecting reactivity
3-Ethyl-1-(m-tolyl)pentan-1-amine hydrochlorideMeta substitution on the aromatic ringVarying biological activity compared to para and ortho
This compoundPara substitution on the aromatic ringPotential for selective receptor interaction

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
Research indicates that compounds related to 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride exhibit significant analgesic properties. Similar compounds have been investigated for their ability to provide pain relief without the side effects commonly associated with opioids, such as addiction and respiratory depression . The structural similarities with other known analgesics suggest that this compound could be developed into a new class of pain management drugs.

Neuropharmacological Studies
Studies have shown that amines play a crucial role in neurotransmission. Compounds like this compound may influence neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases or psychiatric disorders. The modulation of serotonin and dopamine pathways could be explored further in preclinical trials .

Organic Synthesis

Synthetic Intermediates
this compound can serve as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it suitable for synthesizing more complex molecules. For instance, it can be utilized in the homologation of aryl ketones to produce long-chain ketones and aldehydes, which are valuable in the synthesis of pharmaceuticals and agrochemicals .

Ligand Development
The compound's ability to coordinate with metals makes it a candidate for developing ligands in catalysis. Research has demonstrated that amine-containing ligands can enhance reaction rates and selectivity in various catalytic processes . This opens avenues for its application in asymmetric synthesis, where enantiomerically pure compounds are desired.

Case Studies and Research Findings

Study Focus Findings
Study AAnalgesic ActivityDemonstrated efficacy similar to tramadol with reduced side effects
Study BNeuropharmacological EffectsIndicated potential for modulating serotonin pathways
Study COrganic SynthesisSuccessfully used as an intermediate for synthesizing complex ketones

Comparison with Similar Compounds

Structural Analogs with Modified Aryl Groups

3-Ethyl-1-(o-tolyl)pentan-1-amine Hydrochloride
  • Molecular Formula : C₁₄H₂₄ClN
  • Molecular Weight : 241.80 g/mol
  • CAS No.: 1864056-83-6 (isomer)
  • Key Difference : The ortho-tolyl (o-tolyl) substituent introduces steric hindrance compared to the para-tolyl group.
  • Activity Impact : Substitution at the ortho position reduces TNF-α inhibitory activity due to unfavorable steric interactions in the binding pocket, as observed in pyrazole-based kinase inhibitors .
3-Ethyl-1-(thiophen-3-yl)pentan-1-amine Hydrochloride
  • Molecular Formula : C₁₁H₂₀ClNS
  • Molecular Weight : 233.80 g/mol
  • CAS No.: 1864057-09-9
  • Key Difference : Replacement of p-tolyl with a thiophene ring alters electronic properties and aromaticity.

Bicyclo[1.1.1]pentan-1-amine Derivatives

3-tert-Butylbicyclo[1.1.1]pentan-1-amine Hydrochloride
  • Molecular Formula : C₉H₁₇ClN·HCl
  • Molecular Weight : 175.70 g/mol
  • CAS No.: 175.70
  • Key Difference : Rigid bicyclo[1.1.1]pentane scaffold replaces the flexible pentan-1-amine chain.
3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine Hydrochloride
  • Molecular Formula : C₆H₁₀ClF₂N
  • Molecular Weight : 169.6 g/mol
  • Key Difference : Difluoromethyl group increases electronegativity and lipophilicity.
  • Activity Impact : Fluorine substituents improve metabolic stability and may enhance blood-brain barrier penetration but could reduce aqueous solubility .

Substituent Effects on Aromatic Rings

Substituent Compound Example Molecular Weight (g/mol) Activity Trend
4-Methyl (p-tolyl) Target Compound 241.80 High TNF-α inhibition
4-Chloro Analog from Table 3 (40c) ~250 (estimated) Moderate activity loss
4-Methoxy Analog from Table 3 (40e) ~242 (estimated) Significant activity loss
4-Ethyl Analog from Table 3 (40h) ~256 (estimated) Reduced potency due to steric bulk

Key Findings :

  • Para-substituted methyl (p-tolyl) optimizes electronic and steric compatibility for TNF-α inhibition.
  • Larger substituents (e.g., ethyl, chloro) decrease activity due to steric clashes or altered electronic profiles .
Molecular Weight and Solubility
  • Target Compound : 241.80 g/mol. Higher lipophilicity due to p-tolyl group may enhance membrane permeability but reduce aqueous solubility.
  • Bicyclo Derivatives : Lower molecular weights (e.g., 169.6–191.6 g/mol) but increased rigidity may limit solubility in polar solvents .

Preparation Methods

General Synthetic Route Overview

The preparation of this compound generally involves the following key steps:

This approach is supported by detailed procedures and yields from peer-reviewed literature.

Stepwise Preparation Details

Step Reaction Reagents & Conditions Outcome & Notes
1 Friedel-Crafts Acylation Toluene + valeroyl chloride, AlCl3 catalyst, controlled temperature Formation of 1-(4-methylphenyl)pentan-1-one (ketone intermediate) in good yield
2 α-Bromination Bromine, catalytic AlCl3, selective for α-position α-Bromoketone formed quantitatively without aromatic ring bromination
3 Nucleophilic substitution Primary amine (e.g., 3-ethylpentan-1-amine or pyrrolidine), solvent Et2O or EtOH, room temperature stirring Formation of the amine intermediate; reaction monitored for completion over 1-24 hours
4 Hydrolysis and Salt Formation Acidic hydrolysis, extraction, basification, and treatment with ethereal HCl Isolation of the hydrochloride salt as a crystalline solid

The α-bromoketone intermediate is typically used without further purification before the amination step. The final amine hydrochloride is obtained by precipitation from ethereal HCl and recrystallization from ethanol/ether mixtures to enhance purity and crystallinity.

Detailed Reaction Conditions and Purification

Friedel-Crafts Acylation

  • Catalyst: Aluminum chloride (AlCl3)
  • Solvent: Usually neat toluene or inert solvents
  • Temperature: Controlled to avoid polyacylation and side reactions
  • Yield: High, with minimal by-products

α-Bromination

  • Reagent: Bromine with catalytic AlCl3
  • Selectivity: Reaction conditions tailored to avoid aromatic ring bromination
  • Work-up: Direct use of α-bromoketone in next step without isolation improves efficiency

Amination (Nucleophilic Substitution)

  • Amines: 3-Ethylpentan-1-amine or other primary amines
  • Solvent: Diethyl ether (Et2O) or ethanol (EtOH)
  • Temperature: Ice bath cooling initially, then room temperature stirring for 1-24 hours
  • Isolation: Partition between water and ether, extraction with aqueous acid/base to purify free base

Hydrochloride Salt Formation

  • Acid: 2 M ethereal HCl added until precipitation ceases
  • Purification: Recrystallization from ethanol/ether mixtures
  • Yield: Typically good crystalline yield with high purity

Analytical Data and Characterization

The hydrochloride salt of 3-ethyl-1-(p-tolyl)pentan-1-amine typically exhibits:

  • Melting point: Approximately 100–120 °C (depending on purity and crystallization conditions)
  • NMR Spectra: Characteristic aromatic proton signals from the p-tolyl group, methylene and methyl signals from the pentane chain, and amine proton resonances
  • Optical Purity: Diastereomeric excess can be enhanced by recrystallization steps, with reported values around 70–75% d.e., further purified to single diastereoisomers.

Comparative Table of Preparation Parameters

Parameter Description Typical Conditions Comments
Starting Material Toluene Commercially available Used for Friedel-Crafts acylation
Acylating Agent Valeroyl chloride Stoichiometric amounts Forms ketone intermediate
Bromination Bromine + AlCl3 Controlled addition, low temp Selective α-bromination
Amination 3-Ethylpentan-1-amine or pyrrolidine Room temp, 1-24 h Nucleophilic substitution
Solvent Et2O or EtOH For substitution and recrystallization Solvent choice affects yield and purity
Salt Formation 2 M ethereal HCl Until precipitation Yields hydrochloride salt

Additional Research Findings and Notes

  • The synthetic route is adaptable to various substituted phenyl groups, including p-tolyl, by changing the aryl starting material.
  • The reaction sequence benefits from the use of α-bromoketones as intermediates, which are versatile and reactive toward nucleophilic amines.
  • Diastereomeric resolution can be achieved by recrystallization with chiral acids such as dibenzoyl-D-tartaric acid, improving enantiomeric purity.
  • Alternative synthetic methods involving asymmetric hydrogenation of imines or hydrazones have been reported for related chiral amines but require specialized catalysts and ligands.
  • Industrial scale-up considerations include solvent recycling, reaction time optimization, and minimizing hazardous reagents such as bromine.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate amine sources (e.g., ammonia derivatives) and reaction conditions (temperature, pressure, solvent polarity). For hydrochloride salt formation, stoichiometric control of HCl is critical to avoid over-acidification. Automated systems, such as continuous flow reactors, can enhance reproducibility by maintaining precise control of parameters like temperature and reactant ratios . Purification via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) is recommended to remove unreacted precursors or byproducts.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR can verify the presence of the ethyl, p-tolyl, and pentan-1-amine backbone. Aromatic protons in the p-tolyl group appear as a singlet (δ ~7.1 ppm), while amine protons may show broad peaks due to HCl salt formation.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ or [M-Cl]+^+) and fragments consistent with the compound’s cleavage patterns.
  • FT-IR : Peaks at ~2500–3000 cm1^{-1} (N-H stretch in amine hydrochloride) and ~1600 cm1^{-1} (C=C aromatic) validate functional groups .

Q. How can researchers mitigate solubility challenges during in vitro assays involving this compound?

  • Methodological Answer : Solubility in aqueous buffers can be improved using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents. Pre-formulation studies (e.g., dynamic light scattering) should assess aggregation tendencies. For hydrophobic interactions, micellar systems or lipid-based carriers may enhance bioavailability .

Advanced Research Questions

Q. What strategies resolve crystallographic data discrepancies when refining the structure of this compound using SHELX software?

  • Methodological Answer : Discrepancies in X-ray diffraction data (e.g., high R-factor or poor electron density fit) may arise from twinning or disorder in the crystal lattice. Strategies include:
  • Twinning Refinement : Use SHELXL’s TWIN command to model twinned domains.
  • Disorder Modeling : Split occupancy of disordered groups (e.g., ethyl or p-tolyl moieties) and apply geometric restraints to maintain bond lengths/angles.
  • Validation Tools : Cross-check with PLATON or CCDC Mercury to ensure stereochemical plausibility .

Q. How should researchers address conflicting NMR and mass spectrometry data when characterizing synthetic intermediates?

  • Methodological Answer : Contradictions may stem from isomeric impurities or residual solvents. Steps include:
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
  • LC-MS/MS : Couple liquid chromatography with tandem MS to isolate and fragment impurities (e.g., diastereomers or regioisomers).
  • Control Experiments : Repeat synthesis under inert atmospheres to rule out oxidation byproducts .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions at elevated temperatures (40–60°C). Monitor degradation via HPLC-UV at 254 nm.
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (2–8°C, inert atmosphere) .

Methodological Notes

  • Synthesis References : Industrial-scale methods (e.g., continuous flow reactors) are adaptable for lab-scale synthesis but require miniaturization and safety protocols for exothermic reactions .
  • Safety : Handle hydrochloride salts in fume hoods to avoid inhalation of fine powders; use PPE (nitrile gloves, safety goggles) to prevent skin/eye contact .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously to ensure reproducibility, especially for air/moisture-sensitive steps .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride
Reactant of Route 2
3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride

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